2-Chloro-6-nitrobenzoyl chloride
Overview
Description
2-Chloro-6-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 2-position and a nitro group at the 6-position. This compound is a pale yellow solid and is primarily used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitrobenzoyl chloride can be synthesized through the nitration of 2-chlorobenzoyl chloride. The nitration process typically involves the reaction of 2-chlorobenzoyl chloride with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and must be carefully controlled to avoid decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves the same nitration process but is carried out in large reactors with precise temperature and pressure controls. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitrobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-chloro-6-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium hydroxide, and primary amines are commonly used.
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst are typical reducing agents.
Hydrolysis: Water or aqueous sodium hydroxide can be used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Products like 2-chloro-6-nitroaniline, 2-chloro-6-nitrophenol, and 2-chloro-6-nitrothiophenol.
Reduction: 2-Chloro-6-aminobenzoyl chloride.
Hydrolysis: 2-Chloro-6-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-6-nitrobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-6-nitrobenzoyl chloride involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the nitro and chloro substituents. This makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The nitro group can also undergo reduction, leading to the formation of amino derivatives, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
2-Nitrobenzoyl chloride: Similar structure but lacks the chlorine substituent.
4-Nitrobenzoyl chloride: Nitro group positioned at the 4-position instead of the 6-position.
2-Chloro-4-nitrobenzoyl chloride: Chlorine and nitro groups at different positions.
Uniqueness: 2-Chloro-6-nitrobenzoyl chloride is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of compounds that require precise functional group placement.
Properties
IUPAC Name |
2-chloro-6-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKYCVNZRDIAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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